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Compound of Interest

Compound Name: Corymbol

Cat. No.: B14762852

A study in a porcine model of acute myocardial infarction (AMI) demonstrated the
cardioprotective effects of CORM-AL. The experiment involved inducing AMI by occluding the
left anterior descending artery for 60 minutes, followed by reperfusion. Fifteen minutes after the
occlusion, pigs were infused with either CORM-AL1 or a sodium borate control.[1][2]

Quantitative Data Summary

Control Group CORM-A1 Treated

Parameter . P-value
(Sodium Borate) Group
Absolute Infarct Area
510+ 91 158 £ 16 <0.001
(mm?)
Infarct Area (% of
452 +4.0 248+2.6 < 0.0001

Area at Risk)

Data presented as mean = SEM.[1]
Experimental Protocol: Porcine Model of Acute Myocardial Infarction[1][2]
¢ Animal Model: Yorkshire White pigs were used.

 Induction of AMI: A coronary angioplasty balloon was inflated to completely occlude the left
anterior descending artery for 60 minutes. The balloon was then deflated to mimic
reperfusion.
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e Treatment: Fifteen minutes after balloon occlusion, animals received a 60-minute infusion of
either 4.27 mM CORM-A1 (n=7) or sodium borate control (n=6).

» Outcome Measures: Infarct size, cardiac biomarkers, ejection fraction, and hepatic and renal
function were compared between the groups. Immunohistochemical analyses were
performed to assess inflammation, cell proliferation, and apoptosis.

Comparative Efficacy of CORMSs in a Murine
Intestinal Epithelial Cell Model of Oxidative Stress

A comparative study investigated the effects of the lipid-soluble CORM-2 and the water-soluble
CORM-401 in murine intestinal epithelial MODE-K cells under oxidative stress induced by TNF-
a/cycloheximide (CHX).[3][4]

Quantitative Data Summary

Total Cellular ROS
Treatment Group . Cell Death (% of Control)
Production (% of Control)

TNF-0/CHX 100 100
TNF-0/CHX + CORM-2 (40 ) )
Abolished Partially Reduced
HM)
TNF-0/CHX + CORM-401 (50 ) )
Partially Reduced Partially Reduced
HM)
H202 (7.5 mM) 100 100
H202 + CORM-2 (40 uM) No significant reduction No significant reduction
H202 + CORM-401 (50 pM) 75 £ 5% reduction 72 £ 6% reduction

Data presented as mean + SEM.[4]
Experimental Protocol: In Vitro Oxidative Stress Model[3][4]

e Cell Line: Murine intestinal epithelial MODE-K cells were used.
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¢ Induction of Oxidative Stress:

o TNF-a (10 ng/mL) and cycloheximide (CHX, 10 pg/mL) were used to induce apoptosis and
ROS production.

o Hydrogen peroxide (H202) at 1 mM or 7.5 mM was used to induce direct oxidative stress.

o Treatment: Cells were treated with CORM-2 (40 uM) or CORM-401 (50 puM). In some
experiments, cells were pre-incubated with the CORMSs for 1 hour before the addition of the
stressor.

e Outcome Measures:
o Total cellular reactive oxygen species (ROS) production was measured.
o Cell death was quantified.

o Mitochondrial superoxide anion (Oz+—) production and mitochondrial membrane potential
were also assessed.

Head-to-Head Comparison of CORMs on Anti-
Inflammatory Properties in Endothelial Cells

The anti-inflammatory properties of spontaneously releasing CORMs (CORM-2 and CORM-3)
were compared to triggerable CORMs. The study assessed their ability to modulate Heme
Oxygenase-1 (HO-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) expression in TNF-a-
stimulated human umbilical vein endothelial cells (HUVEC).[5]

Key Findings

¢ All tested CORMs induced HO-1 and inhibited TNF-a-mediated VCAM-1 expression in a
dose-dependent manner.[5]

o Triggered CO-releasing CORMs modulated HO-1 and VCAM-1 expression at much lower
concentrations compared to spontaneously releasing CORMs like CORM-2 and CORM-3.[5]
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o CORM-3 was found to be slightly more efficacious than CORM-2 at comparable
concentrations.[5]

e Intracellular CO release appeared to be more efficacious for mediating toxicity, but not
significantly more so for anti-inflammatory properties when compared to extracellular CO
release.[5]

Experimental Protocol: In Vitro Inflammation Model[5]

Cell Line: Human umbilical vein endothelial cells (HUVEC) were used.
¢ Induction of Inflammation: Cells were stimulated with Tumor Necrosis Factor-alpha (TNF-a).

o Treatment: Cells were treated with varying concentrations of different CORMSs, including
spontaneously releasing (CORM-2, CORM-3) and triggerable CORMSs.

o Outcome Measures: The expression of HO-1 and VCAM-1 was evaluated to assess the anti-
inflammatory effects.

Signaling Pathways and Experimental Workflows

Cardioprotective Signaling of CORM-AL in Myocardial Infarction

The cardioprotective effects of CORM-AL in the porcine AMI model were associated with a
significant reduction in inflammation and cell proliferation.[1] While the precise signaling
cascade was not fully elucidated in this study, the observed outcomes suggest the involvement
of anti-inflammatory and anti-proliferative pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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specific-disease-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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